molecular formula C9H15BrCl2N2OSi B8314102 2-Bromo-4,5-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

2-Bromo-4,5-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No.: B8314102
M. Wt: 346.12 g/mol
InChI Key: KXAVNTDOVCIUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,5-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H15BrCl2N2OSi and its molecular weight is 346.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15BrCl2N2OSi

Molecular Weight

346.12 g/mol

IUPAC Name

2-[(2-bromo-4,5-dichloroimidazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H15BrCl2N2OSi/c1-16(2,3)5-4-15-6-14-8(12)7(11)13-9(14)10/h4-6H2,1-3H3

InChI Key

KXAVNTDOVCIUJX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(N=C1Br)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4,5-dichloro-1H-imidazole (2.16 g, 10 mmol) in THF (25 mL) was added dropwise to a suspension of NaH (440 mg of a 60% suspension in mineral oil, 11 mmol) in THF (20 mL) at 0° C. The mixture was stirred at RT for 2 h, cooled to 0° C. and {2-[(chloromethyl)oxy]ethyl}(trimethyl)silane (1.9 mL, 11 mmol) was added dropwise. The mixture was stirred at RT overnight. Saturated NaHCO3 was added and the aqueous layer was extracted with CH2Cl2. The organic layer was dried (Na2SO4), filtered, concentrated and purified by silica gel chromatography (0-50% CH2Cl2/hexanes) to give the title compound (3.26 g, 95%) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 5.26 (2H, s) 3.55-3.61 (2H, m) 0.88-0.94 (2H, m) −0.02 (9H, s). LCMS: m/z 346 (M+1).
Quantity
2.16 g
Type
reactant
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0 (± 1) mol
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reactant
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[Compound]
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suspension
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0 (± 1) mol
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reactant
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25 mL
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solvent
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20 mL
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solvent
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1.9 mL
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reactant
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0 (± 1) mol
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reactant
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Yield
95%

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